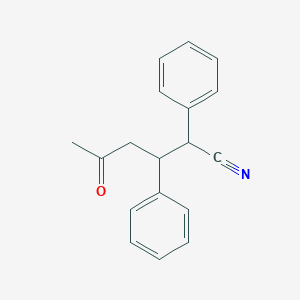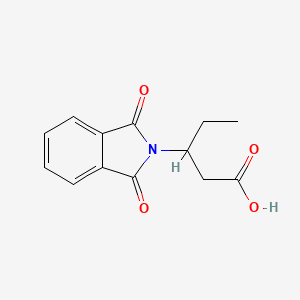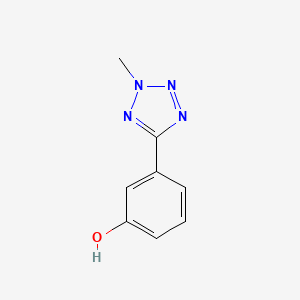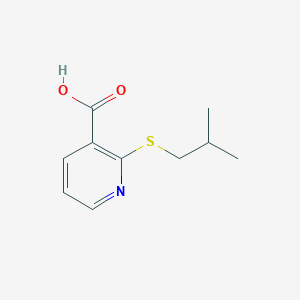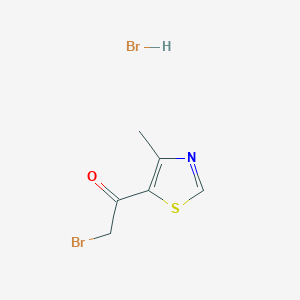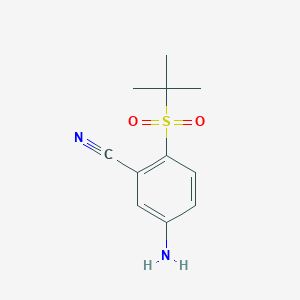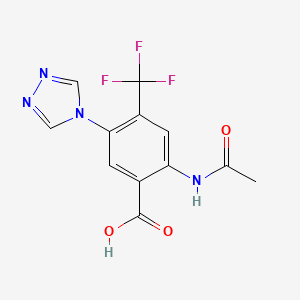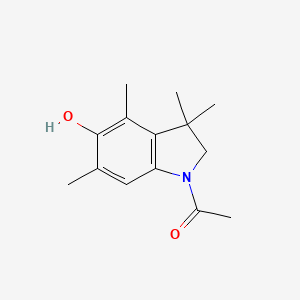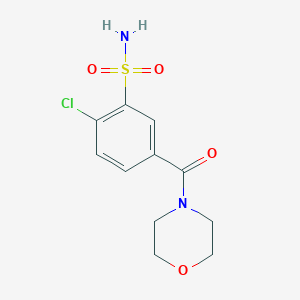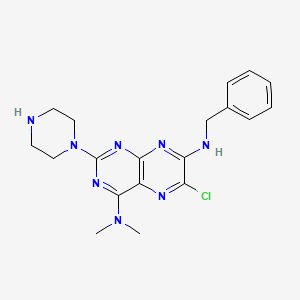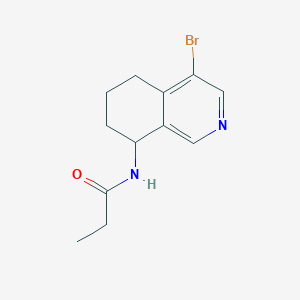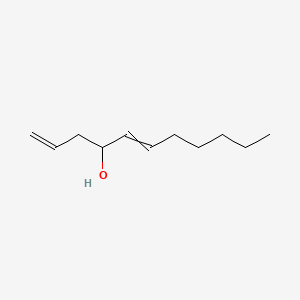
1,5-Undecadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Undecadien-4-ol is an organic compound with the molecular formula C11H20O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-undecadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position. Another method includes the hydroboration-oxidation of 1,5-undecadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,5-undecadien-4-one, followed by purification processes such as distillation or crystallization to obtain the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 1,5-Undecadien-4-one or 1,5-Undecadien-4-al.
Reduction: this compound can be reduced to 1,5-Undecanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Undecadien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Undecadien-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the double bonds can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,5-Undecadien-4-ol can be compared with other similar compounds such as:
1,5-Undecadien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,5-Undecadien-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
1,5-Undecanediol: Similar structure but with saturated bonds and two hydroxyl groups.
The uniqueness of this compound lies in its combination of unsaturation and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
64677-46-9 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(5E)-undeca-1,5-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,8,10-12H,2-3,5-7,9H2,1H3/b10-8+ |
InChI-Schlüssel |
XPHXCGYGEZUXRT-CSKARUKUSA-N |
Isomerische SMILES |
CCCCC/C=C/C(CC=C)O |
Kanonische SMILES |
CCCCCC=CC(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


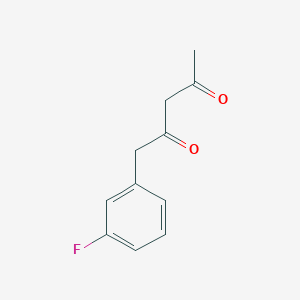
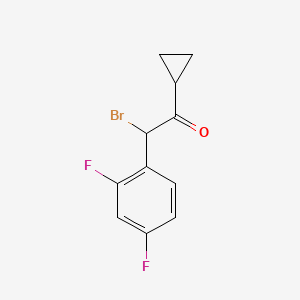
![3-[(2-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8338835.png)
